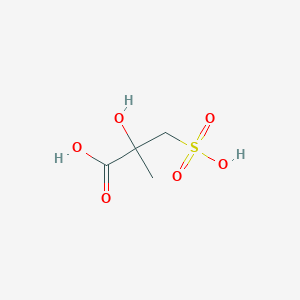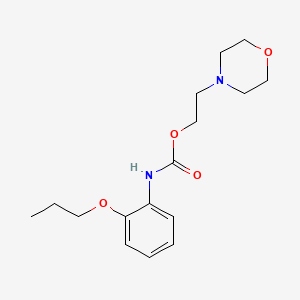
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a propoxyphenyl group, and a morpholinyl ethyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 2-propoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to maintain optimal conditions. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is utilized in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (2-ethoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
Uniqueness
Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is unique due to its specific propoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
65347-84-4 |
|---|---|
Formule moléculaire |
C16H24N2O4 |
Poids moléculaire |
308.37 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl N-(2-propoxyphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-2-10-21-15-6-4-3-5-14(15)17-16(19)22-13-9-18-7-11-20-12-8-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
Clé InChI |
ZEHVNEVURZSHSW-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


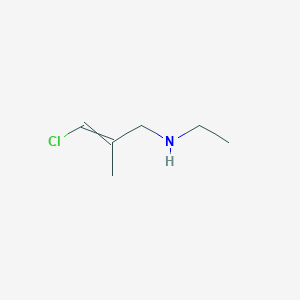
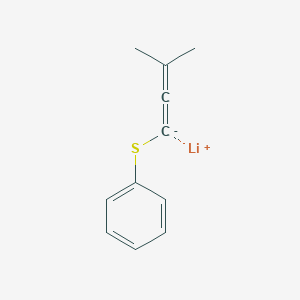
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
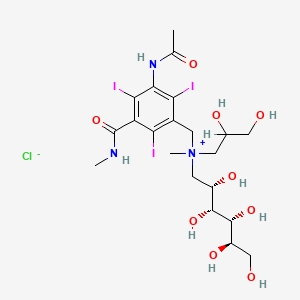
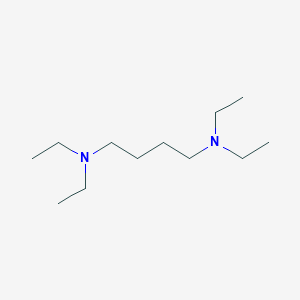
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
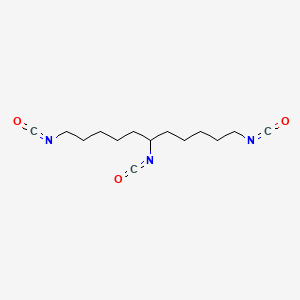
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)


![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
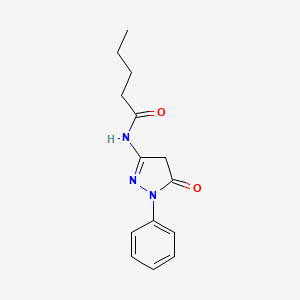
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
